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Amines of the Formula C10H14BrN: A Focus on Bromo-tert-butylaniline Isomers

Audience: Researchers, scientists, and drug development professionals.

Abstract

Substituted anilines are cornerstone building blocks in modern synthetic chemistry, particularly
within the pharmaceutical and agrochemical sectors. Their versatile reactivity and ability to
impart specific physicochemical properties make them indispensable. This technical guide
provides an in-depth analysis of aromatic amines with the molecular formula Ci0H14BrN,
focusing on the prominent bromo-tert-butylaniline isomers. We will dissect the principles of
IUPAC nomenclature for these polysubstituted systems, present validated synthetic protocols
with mechanistic insights, and tabulate key characterization data. The document is structured
to serve as a practical reference for researchers engaged in organic synthesis and medicinal
chemistry, emphasizing the causality behind experimental choices and the strategic importance
of these intermediates.

Part 1: Foundational Principles of IUPAC
Nomenclature for Substituted Anilines

The systematic naming of complex aromatic compounds is governed by a hierarchical set of
rules established by the International Union of Pure and Applied Chemistry (IUPAC).[1][2] For
the isomers of Ci0H14BrN, the parent structure is aniline, the common name for aminobenzene,
which is retained by IUPAC.[3]
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The core principles for naming these derivatives are as follows:

» Principal Functional Group: The amine (-NH2) group is the principal characteristic group,
defining the parent name as "aniline".[3] The carbon atom to which this group is attached is
designated as locant C1.

e Numbering the Ring: The benzene ring is numbered starting from C1, proceeding in the
direction that assigns the lowest possible numbers to the other substituents.[4]

o Alphabetical Order: Substituents are cited in alphabetical order in the final name, irrespective
of their locant number.[5] For the compounds in question, the substituents are "bromo" and

"tert-butyl".

The following diagram illustrates the logical workflow for assigning a Preferred IUPAC Name
(PIN) to a bromo-tert-butylaniline isomer.

Assemble Name:
[Bromo Locant]-Bromo- Final IUPAC Name
[tert-butyl Locant]-tert-butylaniline

Click to download full resolution via product page
Caption: IUPAC Naming Workflow for Bromo-tert-butylaniline Isomers.

Part 2: Isomer-Specific Analysis

The structural diversity of C1o0H14BrN arises from the positional arrangement of the bromo and
tert-butyl groups on the aniline ring. This section details the nomenclature, synthesis, and
properties of several key isomers.

2-Bromo-4-tert-butylaniline

This isomer is a prominent synthetic intermediate, valued for its specific substitution pattern
which directs further chemical modifications.

¢ Nomenclature Breakdown:

o Parent: Aniline (C1 is attached to -NH2).
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o Numbering: The ring is numbered to give the substituents the lowest possible locants: C2
for -Br and C4 for -C(CHs)s.

o Alphabetical Citation: "Bromo" precedes "tert-butyl".

o Final IUPAC Name: 2-bromo-4-tert-butylaniline.[6]

e Physicochemical & Spectroscopic Data:

Property Value Source
Molecular Formula C10H14BrN [6]
Molecular Weight 228.13 g/mol [6]

CAS Number 103273-01-4 [6][7]
Appearance Yellow liquid [7]

& 7.43 (t, 1H), 7.14 (m, 1H),
1H-NMR (CDCls, 300 MHz) 6.72 (d, 1H), 3.96 (br, 2H), [7]
1.30 (s, 9H)

¢ Synthesis Protocol: Electrophilic Bromination of 4-tert-butylaniline

This synthesis exemplifies a classic electrophilic aromatic substitution, where the activating,
ortho-para directing amine group of the starting material guides the position of the incoming
electrophile.

Causality: The choice of N-bromosuccinimide (NBS) as the brominating agent is critical.[7] NBS
provides a slow, controlled source of electrophilic bromine (Br+), minimizing over-bromination
and side reactions that can occur with harsher reagents like liquid Brz. The reaction is typically
performed at 0°C initially to manage the exothermicity of the reaction with the highly activated
aniline ring.

Step-by-Step Methodology:[7]

o Dissolution: Dissolve 4-tert-butylaniline (1.0 eq) in a suitable solvent like dimethylformamide
(DMF) or acetonitrile in a flask protected from light.
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Cooling: Cool the solution to 0°C using an ice bath. This step is crucial to control the reaction
rate and selectivity.

Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1.0 eq) portion-wise to the stirred
solution, maintaining the temperature at 0°C.

Reaction: After the addition is complete, allow the mixture to warm to room temperature and
stir for 12-18 hours to ensure the reaction goes to completion.

Workup: Quench the reaction by pouring the mixture into water. Extract the product into an
organic solvent such as dichloromethane.

Purification: Combine the organic layers, dry with anhydrous magnesium sulfate (MgSOa),
filter, and concentrate under reduced pressure. The crude product is then purified by column
chromatography to yield pure 2-bromo-4-tert-butylaniline.[7]
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Caption: General Workflow for the Synthesis of 2-Bromo-4-tert-butylaniline.

» Applications and Significance: 2-Bromo-4-tert-butylaniline serves as a key intermediate in
the synthesis of pharmaceuticals, dyes, and agrochemicals.[7] The introduction of a bromine
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atom is a recognized strategy in drug design, as it can enhance binding affinity through

halogen bonding, modulate metabolic stability, and serve as a handle for further cross-

coupling reactions.[8] The tert-butyl group provides steric bulk, which can be crucial for

tuning a molecule's interaction with biological targets.[9][10]

Other Key Isomers

Several other positional isomers are commercially available and relevant in synthetic research.

Their properties are summarized below.

IUPAC Name CAS Number

Key Features & Rationale

4-Bromo-2-tert-butylaniline 850012-44-1

The bulky tert-butyl group at
the ortho position (C2)
sterically hinders the amine,
influencing its nucleophilicity
and basicity.[11]

3-Bromo-4-tert-butylaniline 103275-21-4

Bromination of 4-tert-
butylaniline can also yield this
meta-isomer, though the ortho-
isomer (2.1) is typically the
major product due to electronic
effects.[12]

2-Bromo-6-tert-butylaniline 73621-41-7

The two bulky groups flanking
the amine at C2 and C6
provide significant steric
shielding, making this a useful
building block for ligands or
catalysts where coordination

geometry is critical.[9]

3-Bromo-5-tert-butylaniline 156264-80-1

This meta, meta-substituted
pattern is less common but
offers a unigque electronic and
steric profile for structure-
activity relationship (SAR)
studies.[13]
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Part 3: Conclusion and Future Outlook

The bromo-tert-butylaniline scaffold represents a class of highly valuable and versatile
intermediates in chemical synthesis. A precise understanding of IUPAC nomenclature is
fundamental for unambiguous communication and documentation in scientific research. The
isomers, particularly 2-bromo-4-tert-butylaniline, are readily accessible through well-established
electrophilic substitution protocols. The strategic placement of the bromo and tert-butyl
substituents provides chemists with powerful tools to modulate steric and electronic properties,
which is a central tenet of modern drug design and materials science. As synthetic
methodologies advance, the application of these fundamental building blocks is expected to
expand further into novel therapeutic agents and functional materials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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